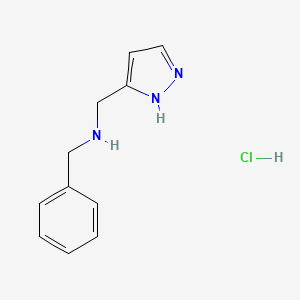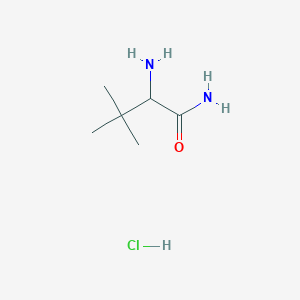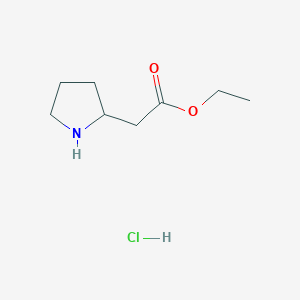
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
This compound has been employed in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic activities against various cancer cell lines. The derivatives were tested for growth inhibitory properties and showed promising results, indicating its potential in developing anticancer therapies (Deady et al., 2003).
Generation of Structurally Diverse Libraries
It also serves as a starting material in alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This illustrates its utility in organic synthesis, enabling researchers to explore a wide range of chemical spaces for various applications (Roman, 2013).
Antibacterial Activities
Further derivatives synthesized from this compound have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings suggest its importance in the development of new antibacterial agents, highlighting its potential in addressing antibiotic resistance (Bildirici et al., 2007).
Local Anesthetic and Other Activities
Additionally, its derivatives have shown significant local anesthetic activity in mice, along with platelet antiaggregating, analgesic, antiinflammatory, and antiarrhythmic activities in various animal models. This broad spectrum of pharmacological activities demonstrates its potential in developing new therapeutic agents (Mosti et al., 1994).
Catalytic Applications
The compound has also been used as a recyclable catalyst for the acylation of inert alcohols and phenols, indicating its utility in facilitating organic transformations. The detailed investigation into its reaction mechanism opens up new avenues for its application in synthetic chemistry (Liu et al., 2014).
Supramolecular Adducts
It participates in the formation of supramolecular adducts through classical H-bonds and noncovalent interactions, contributing to the understanding of molecular assembly and recognition processes. This aspect is crucial for the development of molecular devices and materials science (Fang et al., 2020).
Propiedades
IUPAC Name |
4-(dimethylamino)-2,3-dihydrochromene-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-13(2)12(11(14)15)7-8-16-10-6-4-3-5-9(10)12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKTLAQSFHFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOC2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1522893.png)





![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)



![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)